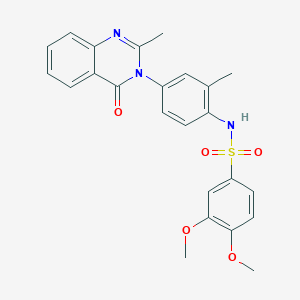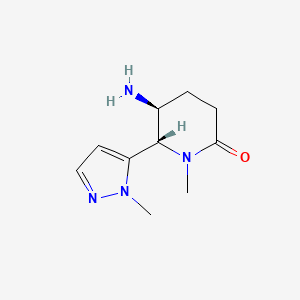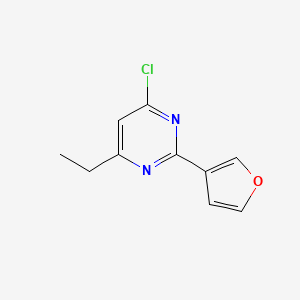
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde” is a derivative of carbazole, a class of heterocyclic compounds . It has been studied for its potential antitumor function, particularly in the context of melanoma cells .
Synthesis Analysis
Carbazole and its derivatives can be synthesized through various methods. For instance, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit was synthesized by the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of carbazole derivatives can be analyzed using techniques like FTIR, 1H-NMR, and 13C-NMR . The structure of these compounds is characterized by a three-ring system containing a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions. For example, the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate in refluxing toluene yielded an acylation reaction product .Physical and Chemical Properties Analysis
Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability . They are highly thermally stable up to 360 °C .Mechanism of Action
The carbazole derivative “3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde” has been found to play an antitumor function through the reactivation of the p53 pathway in human melanoma cells . It has a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .
Future Directions
The future research directions could include further exploration of the antitumor activity of this compound and its potential development into a new drug for melanoma therapy . Additionally, its suitability in a broad range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors could be investigated .
Properties
IUPAC Name |
3-(9-ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-26-22-11-7-6-10-20(22)21-14-17(12-13-23(21)26)24-18(16-28)15-27(25-24)19-8-4-3-5-9-19/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZDZFIMDSJCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)


![7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol](/img/structure/B2760164.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)

![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)

